6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C15H16Cl3N5 |
|---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
6-chloro-N-[(2,4-dichlorophenyl)methyl]-2-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16Cl3N5/c16-11-2-1-10(12(17)7-11)9-20-14-8-13(18)21-15(22-14)23-5-3-19-4-6-23/h1-2,7-8,19H,3-6,9H2,(H,20,21,22) |
InChI Key |
WDFIEXFTYHJPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)Cl)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with the appropriate substituents.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Substitution on the Benzyl Group
SAR Insight : The 2,4-dichloro substitution on the benzyl group is critical for activity. Removing either halogen (e.g., 6d) or replacing Cl with F (e.g., 4c, 6e) reduces potency, likely due to altered hydrophobic interactions and steric effects .
Modifications to the Piperazine Substituent
SAR Insight : While the free piperazine in 4a optimizes binding, acylated derivatives (e.g., 6b, 6c) retain partial activity but suffer from solubility issues .
Pyrimidine Core Modifications
SAR Insight : The 6-chloro group is essential for electronic stabilization of the pyrimidine ring. Methyl substitution (Compound 9) diminishes activity, highlighting the chloro group's role in π-stacking or hydrogen bonding .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 2,4-dichlorobenzyl group in 4a enhances membrane permeability but may increase metabolic instability. Fluorinated analogs (e.g., 4c) show improved metabolic stability but reduced potency .
- Solubility : Piperazine acylations (e.g., 6b, 6c) lower aqueous solubility due to increased molecular weight and hydrophobicity .
Biological Activity
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is a synthetic compound notable for its complex structure, which combines a pyrimidine core with a piperazine ring and a dichlorobenzyl moiety. The presence of chlorine atoms enhances the compound's lipophilicity, potentially influencing its biological interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is with a CAS number of 1448166-10-6. Its structural features include:
- Pyrimidine Core : Provides the basis for various biological activities.
- Piperazine Ring : Contributes to the compound's pharmacological profile.
- Dichlorobenzyl Moiety : Enhances lipophilicity and may affect binding interactions with biological targets.
Anticancer Activity
Research indicates that compounds structurally similar to 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine exhibit significant anticancer properties. Specifically, studies have shown that such compounds can inhibit key kinases involved in cancer progression:
| Compound Name | Biological Activity | Target Kinase |
|---|---|---|
| 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine | Potential anticancer agent | PKB, PKA |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Inhibitor of PKB | PKB |
| 2-Amino-N-(3-chlorobenzyl)-5-methylpyrimidin-4-amines | Anticancer activity | Various |
The compound's structural modifications may enhance selectivity and potency against specific molecular targets within cellular pathways related to cancer.
The mechanism of action for 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine involves its binding affinity towards various biological targets. Interaction studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess its binding interactions with kinases. These studies are crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
Selectivity and Potency
Studies suggest that the unique substitution pattern of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine may enhance its selectivity and potency compared to similar compounds. The presence of chlorine substituents on the benzyl ring could lead to differential interactions within biological systems, potentially resulting in improved therapeutic outcomes.
Case Studies
Research has demonstrated the efficacy of related compounds in various cancer models. For instance:
- In vitro Studies : Compounds similar to 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine have shown nanomolar potency against PKB with selectivity over PKA.
- Synergistic Effects : When combined with established chemotherapy agents like doxorubicin, these compounds exhibited enhanced cytotoxic effects in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), suggesting potential for combination therapies.
Q & A
Q. What are the optimized synthetic routes for 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine, and how are reaction conditions controlled to maximize yield?
The synthesis typically involves nucleophilic substitution of a chlorinated pyrimidine precursor with piperazine. For example, a protocol adapted from a structurally related compound ( ) uses ethanol as a solvent under reflux (60°C) with excess piperazine (2:1 molar ratio) to ensure complete substitution. Reaction progress is monitored via TLC, and purification employs silica gel column chromatography with ethyl acetate/methanol/ammonia (1:1:0.039) to isolate the product in ~74% yield. Key parameters include:
- Temperature control : Avoid side reactions (e.g., piperazine dimerization) by maintaining ≤60°C.
- Solvent choice : Ethanol balances solubility and reactivity.
- Purification : Ammonia in the eluent reduces tailing caused by basic piperazine residues.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- 1H-NMR : Key signals include aromatic protons (δ 7.38–8.85 ppm for dichlorobenzyl and pyrimidine groups) and piperazine protons (δ 2.61–3.63 ppm). The absence of a singlet at δ ~4.2 ppm confirms complete substitution of chlorine ().
- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 389.2 [M+H]+ confirms the molecular weight.
- HPLC : Purity (>95%) is validated using a C18 column with UV detection at 254 nm ().
Q. How is the compound stored to ensure long-term stability?
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hygroscopicity, which is critical for piperazine-containing compounds ( ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data, such as varying IC50 values across assays?
Contradictory IC50 values may arise from assay-specific variables (e.g., enzyme source, buffer pH). For example, a pyrimidine analog showed 5.5 µM inhibition for AChE vs. 12.6 µM for BChE (). To address this:
- Standardize assay conditions : Use identical cell lines (e.g., A-431 for EGFR studies) and reagent batches ().
- Control for off-target effects : Include reference inhibitors (e.g., galantamine for cholinesterase assays) to validate selectivity ().
- Statistical validation : Triplicate runs with error margins <15% ().
Q. What strategies are employed to study structure-activity relationships (SAR) for kinase inhibition?
- Core modifications : Replace the piperazine group with morpholine or 4-methylpiperidine to assess steric/electronic effects ().
- Substituent analysis : Compare 2,4-dichlorobenzyl with 3-trifluoromethylphenyl () to evaluate hydrophobic interactions.
- In silico docking : Use tools like AutoDock Vina to predict binding affinities to targets like EGFR or VEGFR-2 ().
Q. How can researchers design cellular assays to evaluate tyrosine phosphorylation inhibition in tumor models?
- Cell line selection : Use A-431 (EGFR-high), U251 (VEGFR-2-high), or SF-539 (PDGFR-β-high) cells ().
- Dose-response curves : Test concentrations from 0.1–100 µM with 24–48 hr exposure.
- Detection : ELISA with PY-HRP antibodies quantifies phosphotyrosine levels (). Normalize to total protein content (e.g., Bradford assay).
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
